molecular formula C10H11N3S B1298082 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide CAS No. 307545-27-3

3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide

Cat. No.: B1298082
CAS No.: 307545-27-3
M. Wt: 205.28 g/mol
InChI Key: SNOLZXFLVLBGMX-UHFFFAOYSA-N
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Description

3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide is an organic compound with the chemical formula C10H11N3S. It belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities and applications in various fields.

Mechanism of Action

    Target of action

    Compounds containing a 1,2,4-triazole ring, such as “3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide”, are known to bind to the iron in the heme moiety of Cytochrome P450 enzymes . This interaction can inhibit the enzyme’s activity, affecting the metabolism of various substances within the body.

    Mode of action

    The interaction of “this compound” with its targets likely involves the formation of coordinate covalent bonds between the nitrogen atoms of the 1,2,4-triazole ring and the iron atom of the heme group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide typically involves the reaction of 3-methylbenzyl chloride with 1H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfoxide, 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfone.

    Substitution: Nitrated or halogenated derivatives of the benzyl group.

Scientific Research Applications

3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer activity and as a scaffold for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Known for their anticancer properties.

    1,2,3-triazole derivatives: Widely studied for their biological activities and applications in medicinal chemistry.

    1,2,4-triazole derivatives: Similar in structure but with different substituents, leading to varied biological activities.

Uniqueness

3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group with a triazole ring and a sulfide linkage makes it a versatile compound for various applications.

Properties

IUPAC Name

5-[(3-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-8-3-2-4-9(5-8)6-14-10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOLZXFLVLBGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350184
Record name 5-{[(3-Methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307545-27-3
Record name 5-{[(3-Methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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